N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20190763
InChI: InChI=1S/C14H12F3NO3S/c1-21-12-8-4-3-7-11(12)18-22(19,20)13-9-5-2-6-10(13)14(15,16)17/h2-9,18H,1H3
SMILES:
Molecular Formula: C14H12F3NO3S
Molecular Weight: 331.31 g/mol

N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC20190763

Molecular Formula: C14H12F3NO3S

Molecular Weight: 331.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide -

Specification

Molecular Formula C14H12F3NO3S
Molecular Weight 331.31 g/mol
IUPAC Name N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C14H12F3NO3S/c1-21-12-8-4-3-7-11(12)18-22(19,20)13-9-5-2-6-10(13)14(15,16)17/h2-9,18H,1H3
Standard InChI Key ACORCYLISMGRHN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2C(F)(F)F

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Routes

N-(2-Methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide is typically synthesized via nucleophilic substitution between 2-methoxyaniline and 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction proceeds in the presence of a base, such as sodium carbonate or triethylamine, to neutralize HCl generated during the process . A representative procedure involves dissolving 2-methoxyaniline (10 mmol) in dichloromethane (DCM), followed by dropwise addition of 2-(trifluoromethyl)benzenesulfonyl chloride (10 mmol) under ice-cooling. The mixture is stirred at room temperature for 12 hours, washed with water, and purified via recrystallization from methanol, yielding the product in ~74% purity .

Table 1: Synthesis Conditions and Yields

ReactantSolventBaseTemperatureYield (%)
2-MethoxyanilineDCMNa₂CO₃25°C74
2-MethoxyanilineMeOHTriethylamine0°C → 25°C68

Structural Analysis

Physicochemical Properties

Molecular and Thermal Properties

The molecular formula of N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide is C₁₄H₁₂F₃NO₃S, with a molecular weight of 355.31 g/mol. Key thermal properties include:

Table 2: Physicochemical Data

PropertyValue
Melting Point180–184°C (decomp.)
Boiling Point~320.5°C (est.)
SolubilityMethanol, DMSO
pKa~9.55 (predicted)
Density1.482 g/cm³ (est.)

The trifluoromethyl group enhances lipophilicity (logP ≈ 3.2), favoring blood-brain barrier penetration, while the sulfonamide moiety contributes to aqueous solubility at physiological pH .

Biological Activity and Mechanisms

CompoundEC₅₀ Shift (nM)Max Current Increase (%)
Parent sulfonamide3.5 → 1.040
4-Fluoro analog3.5 → 1.235

Antibacterial Activity

The sulfonamide scaffold inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. By mimicking para-aminobenzoic acid (PABA), N-(2-methoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide competitively blocks DHPS, disrupting nucleotide synthesis. Preliminary MIC values against Staphylococcus aureus and Escherichia coli range from 8–32 µg/mL, though full antimicrobial profiles remain under investigation.

Applications in Medicinal Chemistry

Drug Design Considerations

The trifluoromethyl group confers metabolic stability by resisting oxidative degradation, while the methoxy group modulates electronic effects on the aromatic ring, fine-tuning receptor interactions . These features make the compound a promising lead for:

  • Central Nervous System (CNS) Therapeutics: Enhanced BBB penetration supports potential use in epilepsy or neuropathic pain .

  • Antibacterial Agents: Synergy with existing sulfonamides could address resistant strains.

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